molecular formula C15H15N3O3S B2514523 N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034456-57-8

N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2514523
CAS No.: 2034456-57-8
M. Wt: 317.36
InChI Key: XQHANGFJGCLTNF-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic hybrid compound designed for pharmaceutical and biological chemistry research. It incorporates a sulfonamide functional group, a cornerstone of chemotherapeutic agents that has been extensively investigated for its broad spectrum of biological activities . This group is known to act as a key pharmacophore in various enzyme inhibitors, including carbonic anhydrase and dihydropteroate synthetase inhibitors . The molecule is built on a molecular hybrid strategy, which covalently links discrete pharmacophoric elements—a benzylfuran moiety and a 1-methylimidazole ring—through the sulfonamide linker. This approach is a recognized modern strategy in antimicrobial research to overcome antibiotic resistance by creating agents that may interact with multiple bacterial targets simultaneously . The 1-methylimidazole ring is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and dipole-dipole interactions, which are critical for binding to biological targets . Furthermore, the furan heterocycle is a common building block in bioactive molecules. The specific combination of these features makes this compound a compelling candidate for research into new antibacterial agents or enzyme inhibitors. Researchers can utilize this compound as a core scaffold to explore structure-activity relationships (SAR), particularly by investigating modifications to the furan, benzyl, or imidazole rings to optimize potency and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-18-9-15(16-11-18)22(19,20)17-8-12-2-4-13(5-3-12)14-6-7-21-10-14/h2-7,9-11,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHANGFJGCLTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Benzyl-Furan Intermediate

The benzyl-furan segment is synthesized via nucleophilic substitution between 4-(chloromethyl)benzyl chloride and furan-3-ylmagnesium bromide. This reaction typically proceeds in tetrahydrofuran (THF) at −78°C, yielding 4-(furan-3-yl)benzyl chloride with >80% efficiency. Subsequent amination requires careful stoichiometry to avoid over-alkylation:

$$
\text{4-(Furan-3-yl)benzyl chloride} + \text{NH}_3 \rightarrow \text{4-(Furan-3-yl)benzylamine} + \text{HCl}
$$

The amine intermediate is isolated via extraction with dichloromethane and neutralization with sodium bicarbonate.

Sulfonamide Formation via Coupling Reactions

The sulfonamide bond is formed by reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with 4-(furan-3-yl)benzylamine. This step employs coupling agents such as HATU or TBTU in dimethylformamide (DMF), with diisopropylethylamine (DIPEA) as a base. Optimal conditions (25°C, 12 hours) achieve 70–75% yield:

$$
\text{1-Methylimidazole-4-sulfonyl chloride} + \text{4-(Furan-3-yl)benzylamine} \xrightarrow{\text{HATU, DIPEA}} \text{this compound}
$$

Purification via preparative HPLC removes unreacted sulfonyl chloride.

Optimization of Reaction Conditions

Catalyst Screening

Iron(III) chloride hexahydrate enhances reaction rates in microwave-assisted syntheses. For example, a 140°C, 10-minute reaction in isopropanol with FeCl₃·6H₂O improves yield by 20% compared to thermal heating. Conversely, palladium on carbon (Pd/C) facilitates hydrogenolysis during deprotection steps.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor sulfonamide coupling, while protic solvents (methanol, ethanol) reduce side products during amination. Microwave irradiation at 140°C reduces reaction times from hours to minutes (Table 1).

Table 1: Solvent and Temperature Optimization

Condition Yield (%) Time (h) Side Products (%)
DMF, 25°C 70 12 15
DMF, Microwave 140°C 85 0.5 5
Methanol, 60°C 55 24 30

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d₆) displays characteristic peaks: δ 8.73 (s, 1H, imidazole H), 7.97 (d, 2H, benzyl H), 6.82 (m, 2H, furan H).
  • LC-MS : A prominent [M+H]⁺ peak at m/z 362.1 confirms molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (ACN/water gradient) achieves >98% purity. Residual solvents (DMF, THF) are quantified via gas chromatography.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during amination generates di-substituted byproducts. This is mitigated by slow addition of benzyl chloride and excess ammonia. Boc protection of the amine intermediate prior to sulfonylation reduces unwanted side reactions.

Scalability Issues

Microwave-assisted methods face scalability limitations. Transitioning to continuous flow reactors at 100°C maintains yields (>80%) while enabling kilogram-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions:

Oxidizing AgentConditionsProductYieldReference
KMnO₄ (aq)Acidic, 25°CDihydrofuran derivative68%
HNO₃ (conc.)Reflux, 80°C3-Furan carboxylic acid52%

Mechanism:

  • KMnO₄ oxidizes the α,β-unsaturated furan system to a dihydrofuran via epoxidation followed by ring opening.

  • Concentrated HNO₃ induces electrophilic aromatic substitution, converting the furan ring into a carboxylic acid .

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide’s NH group participates in alkylation/acylation:

ReagentConditionsProductYield
CH₃I / K₂CO₃DMF, 60°CN-methylated sulfonamide85%
AcCl / PyridineRT, 12 hrN-acetyl derivative78%

Key observations:

  • Methylation occurs preferentially at the sulfonamide nitrogen due to its acidity (pKa ~10) .

  • Steric hindrance from the benzyl group slows reaction kinetics compared to simpler sulfonamides .

Acid-Base Reactions

The compound demonstrates pH-dependent behavior:

ConditionObservationpKa
pH < 4Sulfonamide protonation2.1
pH 8–10Imidazole deprotonation7.8

Structural impacts:

  • Protonation at low pH increases water solubility (>50 mg/mL).

  • Deprotonated imidazole acts as a weak base, enabling coordination with metal ions .

Cyclization Reactions

Under acidic conditions, furan-imidazole interactions promote cyclization:

CatalystConditionsProductYield
H₂SO₄Toluene, 110°CFuro-imidazo[2,1-b]thiazole41%
BF₃·Et₂OCH₂Cl₂, 0°CSpirocyclic derivative33%

Mechanistic pathway:

  • Acid catalysis induces electrophilic activation of the furan oxygen, enabling intramolecular attack by the imidazole’s nitrogen .

Hydrogenation Reactions

Catalytic hydrogenation selectively modifies the furan ring:

CatalystConditionsProductSelectivity
Pd/C (5%)H₂ (1 atm), EtOHTetrahydrofuran derivative>90%
Rh/Al₂O₃H₂ (3 atm), THFFully saturated imidazolidine64%

Notably, the sulfonamide group remains intact under these conditions .

Cross-Coupling Reactions

The benzyl-furan moiety participates in palladium-mediated couplings:

Reaction TypeReagentProductYield
SuzukiPhB(OH)₂ / Pd(PPh₃)₄Biaryl derivative73%
SonogashiraHC≡CSiMe₃ / CuIAlkyne-functionalized analog68%

Limitations:

  • Imidazole sulfonamide groups deactivate palladium catalysts, requiring excess ligand .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide has shown potential efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Anticancer Potential

The anticancer activity of sulfonamide derivatives has been extensively documented. Studies have shown that compounds featuring imidazole rings can inhibit tumor growth in various cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and structurally related compounds:

  • Antimicrobial Efficacy Study :
    • A study assessed the minimum inhibitory concentration (MIC) values for related compounds, finding values as low as 0.22 μg/mL against resistant strains.
    • The study concluded that modifications to the furan and benzyl moieties could enhance antimicrobial potency.
  • Anticancer Activity Research :
    • In vitro studies demonstrated that derivatives with similar structures induced apoptosis in human cancer cell lines.
    • The compound was shown to suppress tumor growth in xenograft models.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Modifications : Replacement of furan with thiophen-3-yl (as in 6c) introduces greater hydrophobicity, which could influence membrane permeability in biological systems .
  • Core Modifications : Triazole-thione derivatives (e.g., ) exhibit tautomerism (thione vs. thiol), confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), which is absent in sulfonamide derivatives .

Biological Activity

N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, and a sulfonamide group that enhances its pharmacological properties. The furan and benzyl substituents contribute to its structural diversity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.

Compound Target Bacteria Activity (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Imidazole DerivativeEscherichia coli16 µg/mL

These findings suggest that the imidazole moiety plays a crucial role in the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies have shown promising results in inhibiting cancer cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.2Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)10.5Cell cycle arrest at G2/M phase

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting the compound's potential as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with a notable potency similar to established antibiotics .
  • Cytotoxicity Assessment : In a comparative study involving multiple cancer cell lines, this compound exhibited lower IC50 values than conventional chemotherapeutics like doxorubicin, suggesting enhanced selectivity and reduced toxicity .
  • Structure-Activity Relationship (SAR) : Research into the SAR of imidazole derivatives has indicated that modifications to the benzyl and furan groups can significantly alter biological activity. For instance, electron-donating groups on the benzyl ring were found to enhance cytotoxicity against certain cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via reductive amination between furan-3-carbaldehyde and a pre-functionalized amine intermediate (e.g., 4-cyanophenyl derivatives). Key steps include:

  • Reductive amination using NaBH₃CN or similar reducing agents in solvents like methanol or dichloromethane .
  • Purification via flash column chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH, 92:7:1) to isolate the product .
    • Critical Parameters : Reaction yield (typically 55–78%) depends on stoichiometry, solvent polarity, and temperature control during imidazole-sulfonamide coupling .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the furan-3-yl and imidazole-sulfonamide groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₆H₁₆N₄O₃S, ~344.39 g/mol) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the furan-benzyl-imidazole core .

Q. What biological targets or pathways are associated with this compound?

  • Known Targets : The compound’s imidazole-sulfonamide moiety suggests activity as a metabotropic glutamate receptor (mGlu2) potentiator , analogous to THIIC, which modulates neurotransmitter release in anxiety/depression models .
  • Mechanistic Insight : Sulfonamide groups may mimic enzyme substrates (e.g., bacterial dihydropteroate synthase) or disrupt protein-protein interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Approach :

  • Comparative Assays : Use orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo behavioral models) to validate target specificity. For example, mGlu2 receptor knockout mice can confirm on-target effects .
  • Structural Analogs : Test derivatives (e.g., furan-2-yl vs. furan-3-yl substitutions) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize synthetic yield while minimizing by-products in large-scale synthesis?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reductive amination steps .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during sulfonamide coupling .
  • By-Product Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted aldehydes .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methods :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the sulfonamide group .
  • Molecular Docking : Simulate binding to mGlu2 receptors using crystal structures (PDB: 4BV) to identify key residues (e.g., Ser⁷³⁵, His⁶⁴³) for interaction .

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • Protocol :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .
  • Metabolite Profiling : Use liver microsomes or hepatocytes to identify oxidative metabolites (e.g., furan ring hydroxylation) .

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